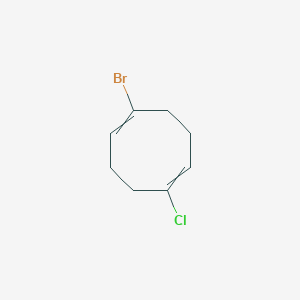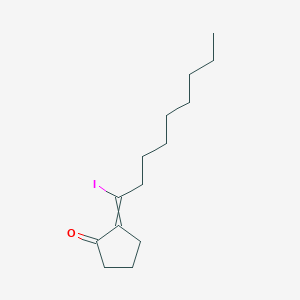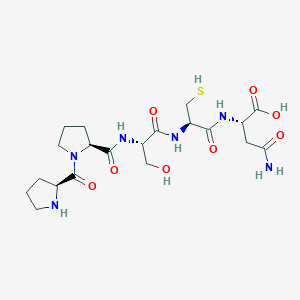![molecular formula C12H15NO B14191600 2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol CAS No. 922191-57-9](/img/structure/B14191600.png)
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol is a chemical compound that belongs to the class of phenolic compounds. Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom and one double bond, fused to a phenol group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor such as a halogenated phenol reacts with a tetrahydropyridine derivative under basic conditions. The reaction typically requires a strong base like sodium hydroxide (NaOH) and is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, palladium-catalyzed cross-coupling reactions can be employed to couple a halogenated phenol with a tetrahydropyridine derivative. This method offers high yields and selectivity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for bromination or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Brominated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mécanisme D'action
The mechanism of action of 2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar phenolic structure but different functional groups.
2,6-Dimethylphenol: Another phenolic compound with methyl groups attached to the aromatic ring
Uniqueness
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol is unique due to the presence of the tetrahydropyridine ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other phenolic compounds and contributes to its specific reactivity and applications .
Propriétés
Numéro CAS |
922191-57-9 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-[(6S)-6-methyl-2,5-dihydro-1H-pyridin-6-yl]phenol |
InChI |
InChI=1S/C12H15NO/c1-12(8-4-5-9-13-12)10-6-2-3-7-11(10)14/h2-7,13-14H,8-9H2,1H3/t12-/m0/s1 |
Clé InChI |
OORARNWRYVQACW-LBPRGKRZSA-N |
SMILES isomérique |
C[C@]1(CC=CCN1)C2=CC=CC=C2O |
SMILES canonique |
CC1(CC=CCN1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)


![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)

![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)





![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

